molecular formula C11H8INO3 B15332479 3-(2-Iodophenyl)-5-methylisoxazole-4-carboxylic acid

3-(2-Iodophenyl)-5-methylisoxazole-4-carboxylic acid

Cat. No.: B15332479
M. Wt: 329.09 g/mol
InChI Key: XUQQYHZAFUOHMS-UHFFFAOYSA-N
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Description

3-(2-Iodophenyl)-5-methylisoxazole-4-carboxylic acid is an organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the iodine atom in the phenyl ring and the carboxylic acid group makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Iodophenyl)-5-methylisoxazole-4-carboxylic acid typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes.

    Introduction of the Iodine Atom: The iodine atom can be introduced via an electrophilic aromatic substitution reaction using iodine and a suitable oxidizing agent.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, where phenols are treated with carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Iodophenyl)-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of isoxazole oxides.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of various substituted isoxazole derivatives.

Scientific Research Applications

3-(2-Iodophenyl)-5-methylisoxazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Iodophenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The iodine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodophenylacetic acid
  • 3-(2-Iodophenyl)propanoic acid
  • 2-Iodobenzoic acid

Uniqueness

3-(2-Iodophenyl)-5-methylisoxazole-4-carboxylic acid is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H8INO3

Molecular Weight

329.09 g/mol

IUPAC Name

3-(2-iodophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C11H8INO3/c1-6-9(11(14)15)10(13-16-6)7-4-2-3-5-8(7)12/h2-5H,1H3,(H,14,15)

InChI Key

XUQQYHZAFUOHMS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2I)C(=O)O

Origin of Product

United States

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